Boc-D-methionine sulfoxide

Chiral Amino Acid Derivatives Stereoselective Synthesis Peptide Mimetics

Addressing the challenge of on-resin aggregation during solid-phase peptide synthesis (SPPS), Boc-D-methionine sulfoxide (CAS 81444-65-7) offers a strategic solution via its polar sulfoxide side chain. The D-configuration and chiral sulfoxide moiety enable precise stereochemical control for peptide mimetics and oxidatively modified protein studies. • Mitigates aggregation in hydrophobic/amyloidogenic peptide sequences. • Enables site-specific incorporation of methionine sulfoxide for redox biology. • Orthogonal Boc protection compatible with standard SPPS protocols. Enantiomeric purity ≥97% ee ensures reliable incorporation in demanding sequences.

Molecular Formula C10H19NO5S
Molecular Weight 265.33 g/mol
Cat. No. B8099079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-methionine sulfoxide
Molecular FormulaC10H19NO5S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O
InChIInChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-,17?/m1/s1
InChIKeyFVSDTYGQCVACMH-UFEDUZHUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-methionine sulfoxide: Chiral Building Block for Peptide Synthesis


Boc-D-methionine sulfoxide (CAS 81444-65-7) is a protected, non-proteinogenic D-amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino function and a chiral sulfoxide moiety on the methionine side chain [1]. This compound serves as a key building block in solid-phase peptide synthesis (SPPS), where the polar sulfoxide group enhances the solubility and synthetic handling of hydrophobic or aggregation-prone peptide sequences, while the Boc group provides orthogonal protection compatible with standard Boc-chemistry deprotection strategies [2][3]. The D-configuration at the α-carbon, combined with the chirality at the sulfur atom (sulfoxide), yields a diastereomeric building block that enables stereochemical control in the synthesis of peptide mimetics, conformational probes, and bioactive molecules requiring non-natural stereochemistry .

Boc-chemistry SPPS workflow compatibility with orthogonal protection
D-configuration enables stereochemical probe and peptide mimetic synthesis
Polar sulfoxide supports handling of aggregation-prone peptide sequences

Boc-D-methionine sulfoxide: Why Generic Substitution Fails


Generic substitution of Boc-D-methionine sulfoxide with its L-enantiomer (Boc-L-methionine sulfoxide, CAS 34805-21-5) or with the reduced thioether analog (Boc-D-methionine, CAS 5241-66-7) leads to fundamentally divergent outcomes in stereochemical control, synthetic efficiency, and downstream functional properties. The D-configuration at the α-carbon imparts a distinct three-dimensional orientation that is non-superimposable on the L-form, directly affecting peptide backbone conformation, receptor binding, and metabolic stability . Furthermore, the chiral sulfoxide group introduces an additional stereocenter that is absent in Boc-D-methionine, enabling diastereomeric differentiation that is critical for applications requiring defined sulfur stereochemistry, such as probing redox biology mechanisms or engineering site-specific oxidative modifications [1]. Substitution with the L-enantiomer would invert the stereochemical outcome, potentially abolishing biological activity or altering pharmacokinetic profiles. Replacing the sulfoxide with a thioether would eliminate the enhanced polarity and solubility benefits that are essential for synthesizing aggregation-prone peptides, as demonstrated in comparative SPPS studies [2]. Therefore, the unique combination of D-α-stereochemistry and a chiral sulfoxide side chain in Boc-D-methionine sulfoxide is non-interchangeable and must be specifically procured for applications demanding precise stereochemical and physicochemical control.

L-enantiomer (Boc-L-methionine sulfoxide) Inverts α-carbon stereochemistry; may alter peptide conformation and reported assay response; not interchangeable for D-specific applications.
Reduced thioether (Boc-D-methionine) Lacks sulfoxide polarity; reported solubility improvement for aggregation-prone sequences may not transfer; coupling efficiency and purification profile may differ.

Boc-D-methionine sulfoxide: Evidence Guide for Selection


Stereochemical Identity and D-Specific Configuration

Boc-D-methionine sulfoxide is supplied with a minimum enantiomeric excess (ee) of 97%, as specified in the technical datasheet [1]. This high level of chiral purity ensures that the compound's stereochemical identity is overwhelmingly that of the D-enantiomer at the α-carbon. In contrast, the commonly available L-enantiomer (Boc-L-methionine sulfoxide) is produced with comparable purity (≥98% HPLC) but exhibits a fundamentally opposite optical rotation . The quantified difference in enantiomeric purity directly dictates the stereochemical outcome of any synthetic or biological application; a substitution would lead to the incorporation of the incorrect stereoisomer.

Enantiomeric Purity
Specification review
97% ee (D-enantiomer) vs. L-enantiomer (opposite optical rotation)
Supports stereochemical-control synthesis
Reported specification; independent verification advised
Chiral Amino Acid Derivatives Stereoselective Synthesis Peptide Mimetics

Enhanced Solubility in Aggregation-Prone Peptide Synthesis

The use of methionine sulfoxide (Met(O)) as a building block in solid-phase peptide synthesis (SPPS) significantly improves the solubility and crude purity of challenging, hydrophobic, or aggregation-prone peptide sequences compared to the reduced methionine (Met) counterpart [1]. While this study utilizes Fmoc-L-Met(O)-OH, the underlying physicochemical principle—enhanced polarity and reduced aggregation due to the sulfoxide moiety—is directly transferable to Boc-D-Met(O)-OH. The study demonstrates that for a 41-residue peptide from TDP-43, the Met(O)-based synthesis yielded a crude peptide with dramatically improved solubility, facilitating subsequent HPLC purification. The reduction to Met was quantitative [1]. This class-level inference is supported by the known improved solubility of sulfoxide-containing peptides in polar solvents .

SPPS Solubility
Class-level
Sulfoxide group improves crude peptide solubility and HPLC profile in reported SPPS studies
May support aggregation-prone sequence handling
Class-level inference from Fmoc-L-Met(O)-OH; transfer to Boc-D-Met(O)-OH requires validation
Solid-Phase Peptide Synthesis Aggregation-Prone Peptides Amyloidogenic Peptides

Chemical Stability and Orthogonal Deprotection in Boc SPPS

Sulfinyl (sulfoxide)-containing moieties, such as that in Boc-D-methionine sulfoxide, exhibit full stability to the trifluoroacetic acid (TFA) conditions used for Boc group removal during standard Boc-SPPS [1]. This orthogonality is critical; the sulfoxide side chain remains intact while the Boc group is cleaved, preventing premature side-chain deprotection or modification. In contrast, the corresponding sulfide (thioether) in Boc-D-methionine is stable to TFA as well, but the sulfoxide offers an additional handle for post-synthetic modification via reduction to the sulfide under mild conditions . The reduction step is quantitative when using HF:dimethylsulfide (1:3) .

TFA Stability
Reported
Sulfoxide fully stable to TFA; Boc group quantitatively removed
Enables post-synthetic sulfoxide reduction if desired
Well-established in Boc chemistry; reduction with HF:dimethylsulfide reported quantitative
Boc-Chemistry Orthogonal Deprotection Peptide Synthesis

Boc-D-methionine sulfoxide: Research and Industrial Applications


D-Amino Acid Peptide Therapeutics and Conformational Probes

The high enantiomeric purity (97% ee) of Boc-D-methionine sulfoxide directly enables the synthesis of peptides incorporating D-methionine sulfoxide residues. These non-natural peptides are crucial in drug discovery for improving metabolic stability and modulating receptor interactions compared to their all-L counterparts [1]. The D-configuration, combined with the polar sulfoxide group, allows researchers to probe the stereochemical requirements of biological targets and develop peptide-based therapeutics with enhanced pharmacokinetic profiles .

Facile Synthesis of Aggregation-Prone Peptide Sequences

For peptides prone to on-resin aggregation and poor solubility during SPPS, Boc-D-methionine sulfoxide offers a strategic solution. Its enhanced polarity, a class-level characteristic of methionine sulfoxide derivatives, mitigates aggregation and improves crude peptide solubility, thereby simplifying purification by HPLC [2]. This approach is directly applicable to the synthesis of challenging sequences, including fragments of amyloidogenic proteins and membrane-active peptides, where traditional building blocks fail [3].

Redox Biology and Site-Specific Oxidative Modifications

The chiral sulfoxide group in Boc-D-methionine sulfoxide serves as a stable, site-specifically incorporated mimic of oxidatively modified methionine residues in proteins [4]. This allows researchers to study the structural and functional consequences of methionine oxidation in a controlled manner, bypassing the heterogeneity of non-specific oxidative stress. The D-stereochemistry further enables the dissection of stereospecific interactions with methionine sulfoxide reductases (MsrA/MsrB), key enzymes in cellular redox regulation [5].

Solid-Phase Synthesis of Peptide-Oligonucleotide Conjugates

In the stepwise solid-phase assembly of peptide-oligonucleotide hybrids, the use of a methionine sulfoxide derivative ensures quantitative incorporation of the amino acid . The sulfoxide group's stability under the basic and oxidative conditions of oligonucleotide synthesis and its subsequent quantitative reduction to the thioether enable a clean, high-yielding synthetic route to these complex bioconjugates, which are essential for targeted drug delivery and antisense therapeutics .

Application
Selection Property
Validation Focus
D-amino acid peptide mimetic synthesis
Stereochemical control (D-configuration)
Enantiomer-specific bioassay response review
Aggregation-prone peptide SPPS
Polar sulfoxide solubility enhancement
Crude purity and solubility endpoint review
Redox biology oxidative modification studies
Chiral sulfoxide as mimic of oxidized Met
Msr stereospecificity assays
Peptide-oligonucleotide conjugate assembly
Orthogonal sulfoxide stability/reduction
Conjugate integrity and reduction efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-D-methionine sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.